1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-10-chloro-, hydrochloride
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Overview
Description
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-10-chloro-, hydrochloride is a complex organic compound with a unique structure that includes a pyrazino and carbazole moiety
Preparation Methods
The synthesis of 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-10-chloro-, hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the core carbazole structure, followed by the introduction of the pyrazino ring. The butyl and chloro substituents are then added through specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-10-chloro-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-10-chloro-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-10-chloro-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-10-chloro-, hydrochloride can be compared with other similar compounds, such as:
- 8-Cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
- 1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-(2-methylpropoxy)-
- 1H-Pyrazino[3,2,1-jk]carbazole,10-chloro-2,3,3a,4,5,6-hexahydro-3-propyl-, hydrochloride These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications.
Properties
CAS No. |
76061-76-2 |
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Molecular Formula |
C18H24Cl2N2 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-butyl-14-chloro-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride |
InChI |
InChI=1S/C18H23ClN2.ClH/c1-2-3-10-20-11-12-21-17-13(6-4-8-15(17)19)14-7-5-9-16(20)18(14)21;/h4,6,8,16H,2-3,5,7,9-12H2,1H3;1H |
InChI Key |
VVOSNIHTCZXENK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN2C3=C(CCCC31)C4=C2C(=CC=C4)Cl.Cl |
Origin of Product |
United States |
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